N-Benzothiazol-2-yl-4-(4-methoxy-phenoxy)-butyramide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-13-8-10-14(11-9-13)23-12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESUNNRHYMSOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-4-(4-methoxy-phenoxy)-butyramide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Butyramide Group: The butyramide group can be introduced by reacting the benzothiazole derivative with a suitable butyric acid derivative, such as butyryl chloride, in the presence of a base like triethylamine.
Introduction of Methoxy-Phenoxy Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzothiazol-2-yl-4-(4-methoxy-phenoxy)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzothiazol-2-yl-4-(4-methoxy-phenoxy)-butyramide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of benzothiazole derivatives are highly dependent on their substitution patterns. Below is a comparative analysis of N-Benzothiazol-2-yl-4-(4-methoxy-phenoxy)-butyramide with key analogues:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
| Compound Name | Structural Features | Key Biological Activities | Unique Aspects vs. Target Compound | References |
|---|---|---|---|---|
| This compound | Benzothiazole + 4-methoxy-phenoxy + butyramide chain | Antimicrobial, anticancer (inferred) | Combines phenoxy ether and butyramide for enhanced solubility and target binding | — |
| N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide | Methoxy substitution on benzothiazole + acetamide | Antimicrobial, anticancer | Lacks phenoxy group; shorter amide chain reduces lipophilicity | |
| N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | Ethyl-benzothiazole + phenoxy-acetamide | Anti-inflammatory | Acetamide instead of butyramide; ethyl group alters steric bulk | |
| N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide | Benzyl + methyl-benzothiazole + butyramide | COX inhibition, anti-inflammatory | Benzyl substitution may enhance CNS penetration vs. methoxy-phenoxy | |
| N-(5-chloro-4-methyl-benzothiazol-2-yl)-4-(dimethylamino)benzamide | Chloro + methyl-benzothiazole + dimethylamino-benzamide | Anticancer, enzyme inhibition | Chloro group increases electrophilicity; lacks ether linkage |
Key Findings from Comparative Studies
A. Impact of Methoxy and Phenoxy Groups
- The 4-methoxy-phenoxy group in the target compound likely enhances solubility compared to non-polar substituents (e.g., ethyl or chloro groups) due to its electron-donating methoxy moiety .
- Phenoxy ethers are associated with improved binding affinity to aromatic-rich enzyme active sites (e.g., cyclooxygenase or kinase domains) .
B. Role of the Butyramide Chain
- Enzymatic hydrolysis studies of butyramide derivatives (e.g., N-(4-nitrophenyl)-butyramide) suggest susceptibility to serine hydrolases, which may influence drug design for controlled release .
Biological Activity
N-Benzothiazol-2-yl-4-(4-methoxy-phenoxy)-butyramide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a butyramide structure with a methoxy-substituted phenyl group. The molecular formula is CHNOS, and it has a molecular weight of approximately 320.37 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could alter cellular functions and contribute to its therapeutic effects.
- Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cell proliferation and survival .
- DNA Interaction : The compound may interact with DNA, influencing gene expression and potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Anticancer Activity
Studies have demonstrated that this compound possesses notable anticancer properties. In particular:
- Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that this compound can induce cytotoxicity and inhibit cell proliferation. The IC values observed were promising, suggesting a strong potential for further development as an anticancer agent .
| Cell Line | IC (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
Study on Antitumor Activity
A recent study focused on the antitumor effects of benzothiazole derivatives, including this compound. The study utilized both 2D and 3D cell culture models to assess the compound's efficacy against lung cancer cells. Results indicated that the compound exhibited higher activity in 2D cultures compared to 3D models, highlighting its potential as a therapeutic agent in more controlled environments .
Antimicrobial Testing
Another significant study evaluated the antimicrobial activity of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. This compound showed considerable inhibition zones in agar diffusion tests, indicating its effectiveness as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-Benzothiazol-2-yl-4-(4-methoxy-phenoxy)-butyramide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted benzothiazole derivatives and phenoxy-butyramide precursors. For example, 2-amino benzothiazole derivatives can react with activated esters (e.g., chloroethyl piperidine or morpholine hydrochlorides) under microwave-assisted conditions to improve reaction efficiency . Key reagents include oxidizing agents (e.g., H₂O₂) and nucleophiles (e.g., amines), with reaction optimization focusing on solvent polarity and temperature control .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) for functional group analysis.
- Single-crystal X-ray diffraction (using SHELX or WinGX software) to resolve bond lengths, angles, and anisotropic displacement parameters .
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% typical) .
- Mass Spectrometry (MS) for molecular weight confirmation .
Q. What initial biological assays are used to evaluate its activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition Studies : Testing against targets like histone deacetylases (HDACs) with IC₅₀ values determined via fluorometric assays (e.g., IC₅₀ = 3.4 µM against HDAC3 in related benzothiazole derivatives) .
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to reference drugs) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing mutagenic byproducts?
- Methodological Answer : Optimization strategies include:
- Hazard Analysis : Pre-reaction risk assessments for reagents (e.g., O-benzyl hydroxylamine hydrochloride) using guidelines from Prudent Practices in the Laboratory .
- Temperature Control : Maintaining reactions below decomposition thresholds (e.g., DSC data shows instability above 150°C for similar compounds) .
- Microwave-Assisted Synthesis : Reducing reaction time and side-product formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions arise from variations in assay conditions or compound purity. Mitigation involves:
- Cross-Validation : Replicating assays in multiple cell lines (e.g., comparing IC₅₀ values in HepG2 vs. MCF-7 cells) .
- Ames Testing : Assessing mutagenicity to rule out false positives (e.g., compound mutagenicity on par with benzyl chloride in some studies) .
- Batch Consistency Checks : HPLC and NMR to ensure compound stability across experiments .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : SAR analysis focuses on:
- Functional Group Modifications : Comparing anti-inflammatory activity of benzyl vs. nitro-substituted derivatives (e.g., COX-2 inhibition improves with methoxy groups) .
- Crystallographic Data : Using SHELXL-refined structures to correlate bond angles with HDAC3 binding affinity .
- Computational Modeling : Docking studies to predict interactions with biological targets (e.g., HDAC active sites) .
Q. What challenges arise in structural elucidation of polymorphs or co-crystals?
- Methodological Answer : Challenges include:
- Twinning in Crystals : Addressed via SHELXE for phase refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
- Disorder Modeling : Using WinGX to refine occupancy ratios in disordered solvent molecules .
- High-Resolution Data : Synchrotron radiation improves data quality for low-symmetry space groups .
Q. How can metabolic stability and degradation pathways be studied?
- Methodological Answer : Approaches include:
- In Vitro Microsomal Assays : Liver microsomes (human/rat) incubated with the compound, analyzed via LC-MS to identify metabolites (e.g., sulfoxide formation via oxidation) .
- Forced Degradation Studies : Exposure to heat, light, and pH extremes to profile stability .
- Isotope-Labeling : Tracking metabolic fate using ¹⁴C-labeled analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
